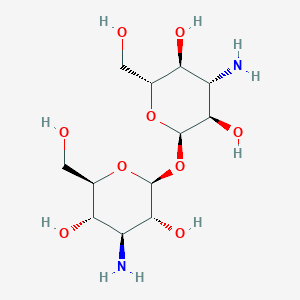
3,3'-Neotrehalosadiamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-neotrehalosadiamine is an amino disaccharide consisting of alpha- and beta-D-kanosaminyl residues joined by a (1<->1)-linkage. It has a role as an antimicrobial agent and a metabolite. It is a glycosyl glycoside derivative and an amino disaccharide. It is a conjugate base of a this compound(2+).
Wissenschaftliche Forschungsanwendungen
Microbial Metabolism Modulation
Recent studies have highlighted the role of NTD as an autoinducer in bacteria, particularly in Bacillus subtilis. NTD is produced through the biosynthesis pathway involving the ntdABC operon, which has been shown to influence carbon energy metabolism by modulating the intracellular levels of NADPH. The findings suggest that:
- NADPH Pool Regulation : The biosynthesis of NTD enhances the intracellular NADPH pool by accumulating intermediates from the tricarboxylic acid (TCA) cycle. This modulation is crucial for cellular processes such as glycolysis and gluconeogenesis .
- Autoinduction Mechanism : NTD acts as an autoinducer that allows bacteria to sense cell density and coordinate collective behaviors, which is vital for biofilm formation and other community-based activities .
Industrial Biotechnology Applications
The implications of NTD in industrial biotechnology are profound due to its ability to enhance metabolic pathways in Bacillus species:
- Enzyme Production : Bacillus subtilis is widely utilized in the industrial production of enzymes and other bioproducts. By manipulating the NTD/kanosamine biosynthetic pathway, it may be possible to optimize enzyme production and improve yields .
- Metabolic Engineering : The knowledge gained from studying NTD can inform metabolic engineering strategies aimed at developing strains with enhanced capabilities for producing valuable compounds, including pharmaceuticals and biofuels .
Potential Therapeutic Applications
While research is still ongoing, there are indications that NTD may have therapeutic potential:
- Antimicrobial Properties : Preliminary studies suggest that compounds related to NTD may exhibit antimicrobial activity, making them candidates for further investigation as potential therapeutic agents against bacterial infections .
- Modulation of Bacterial Behavior : By understanding how NTD influences bacterial behavior through autoinduction, researchers could develop strategies to control pathogenic bacteria or enhance beneficial microbial communities in health-related applications .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
104196-14-7 |
|---|---|
Molekularformel |
C12H24N2O9 |
Molekulargewicht |
340.33 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C12H24N2O9/c13-5-7(17)3(1-15)21-11(9(5)19)23-12-10(20)6(14)8(18)4(2-16)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
InChI-Schlüssel |
ZPEFXARQZVAHGO-DCSYEGIMSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)N)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)N)O)O)N)O)O |
Key on ui other cas no. |
104196-14-7 |
Synonyme |
3,3'-diamino-3,3'-dideoxy-alpha,beta-trehalose 3,3'-neotrehalosadiamine BMY 28251 BMY-28251 BU 2797 BU-2797 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















